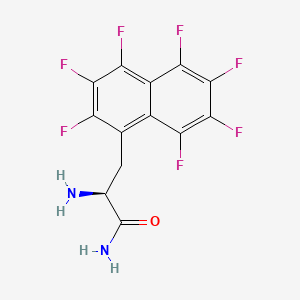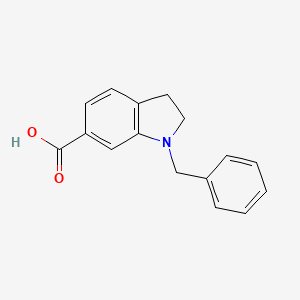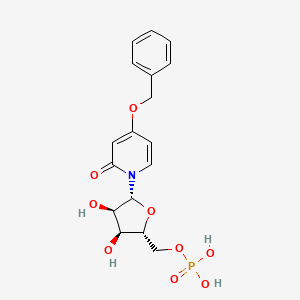
((2R,3S,4R,5R)-5-(4-(Benzyloxy)-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3S,4R,5R)-5-(4-(Benzyloxy)-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate is a complex organic compound with a unique structure that includes a benzyloxy group, a pyridinone ring, and a dihydroxytetrahydrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(4-(Benzyloxy)-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate typically involves multiple steps. The process begins with the preparation of the benzyloxy and pyridinone intermediates, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to maintain optimal reaction conditions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
((2R,3S,4R,5R)-5-(4-(Benzyloxy)-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinone ring can be reduced to form dihydropyridine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of the pyridinone ring can produce dihydropyridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2R,3S,4R,5R)-5-(4-(Benzyloxy)-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of ((2R,3S,4R,5R)-5-(4-(Benzyloxy)-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate involves its interaction with specific molecular targets. The benzyloxy group and pyridinone ring are key functional groups that enable binding to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also influence cellular pathways by altering the phosphorylation status of proteins, thereby affecting signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(2R,3S,4R,5R)-5-(4-Hydroxy-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate
- **(2R,3S,4R,5R)-5-(4-Methoxy-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate
Uniqueness
The uniqueness of ((2R,3S,4R,5R)-5-(4-(Benzyloxy)-2-oxopyridin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate lies in its specific functional groups and stereochemistry. The presence of the benzyloxy group distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity. Additionally, the stereochemistry of the compound plays a crucial role in its interaction with molecular targets, influencing its overall efficacy and specificity.
Eigenschaften
Molekularformel |
C17H20NO9P |
|---|---|
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-phenylmethoxypyridin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H20NO9P/c19-14-8-12(25-9-11-4-2-1-3-5-11)6-7-18(14)17-16(21)15(20)13(27-17)10-26-28(22,23)24/h1-8,13,15-17,20-21H,9-10H2,(H2,22,23,24)/t13-,15-,16-,17-/m1/s1 |
InChI-Schlüssel |
CTRSMIHJJCWIDR-MWQQHZPXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=O)N(C=C2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
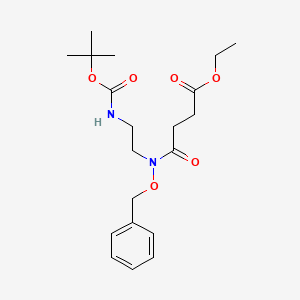


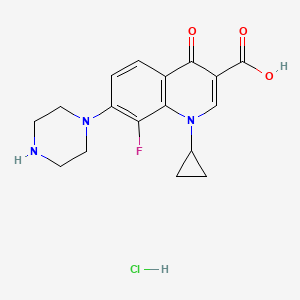
![2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane](/img/structure/B13846525.png)
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide](/img/structure/B13846526.png)
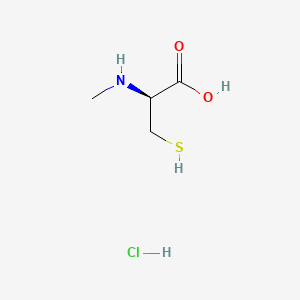
![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)

